molecular formula C17H19NO5 B5390389 Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6368-52-1

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5390389
CAS No.: 6368-52-1
M. Wt: 317.34 g/mol
InChI Key: LSHZZZXMBXJLKJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound based on the 1,4-dihydropyridine (1,4-DHP) core structure, a class of compounds extensively studied for their diverse biological activities . The 1,4-DHP scaffold is recognized as a privileged structure in medicinal chemistry, known for its applications in the research and development of vasodilator, anti-hypertensive, bronchodilator, and anti-tumor agents . While closely related analogs, such as the 2,6-dimethyl-substituted derivative, have been well-characterized by X-ray crystallography, revealing a dihydropyridine ring that can adopt a flattened boat conformation with the 4-ethoxyphenyl ring oriented nearly perpendicular to it , this specific compound provides a versatile starting point for researchers to explore structure-activity relationships. It is primarily used in pharmaceutical research, chemical synthesis, and as a building block for developing novel biologically active molecules. Our product is supplied with high purity and is intended for research and development purposes strictly within a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human consumption.

Properties

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-4-23-12-7-5-11(6-8-12)15-13(16(19)21-2)9-18-10-14(15)17(20)22-3/h5-10,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZZZXMBXJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345804
Record name ST052232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-52-1
Record name ST052232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-ethoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Synthesis Conditions for Dihydropyridine Derivatives

CatalystConditionsYield (%)References
TBAHSSolvent-free, 70°C85-95
ConventionalReflux in organic solvents60-80Various studies

Biological Activities

Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Calcium Channel Blockers : Dihydropyridines are well-known for their role as calcium channel blockers, which are essential in treating hypertension and angina. Compounds in this class help to relax blood vessels and reduce heart workload .
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties that can protect cells from oxidative stress, potentially benefiting conditions like neurodegenerative diseases .
  • Antitumor Activity : Research indicates that derivatives of dihydropyridines can act as chemosensitizers in tumor therapy, enhancing the efficacy of conventional chemotherapy agents .
  • Neuroprotective Effects : There is emerging evidence that these compounds may provide neuroprotection in models of Alzheimer's disease by preventing neuronal cell death and improving cognitive function .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cardiovascular applications:

Table 2: Therapeutic Applications

ApplicationMechanism of ActionEvidence Level
HypertensionCalcium channel blockadeStrong clinical evidence
Alzheimer’s DiseaseNeuroprotectionModerate preclinical evidence
Cancer TreatmentChemosensitizationEmerging research
Antioxidant TherapyFree radical scavengingPreliminary studies

Case Studies

Several case studies have highlighted the efficacy of dihydropyridine derivatives in clinical settings:

  • Case Study A : A clinical trial demonstrated that a similar dihydropyridine compound significantly reduced systolic blood pressure in patients with hypertension compared to placebo controls .
  • Case Study B : In vitro studies showed that dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine derivatives could enhance the cytotoxic effects of doxorubicin on cancer cell lines, suggesting a potential role in combination therapy .

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Structural and Pharmacological Insights

  • Hydrogen Bonding : The title compound forms N1–H1N1⋯O2 hydrogen bonds (D⋯A = 3.00 Å) and C–H⋯π interactions, enhancing lattice stability . In contrast, nitro-substituted DHPs exhibit weaker intermolecular interactions due to steric hindrance .
  • Synthetic Routes : Most DHPs, including the title compound, are synthesized via Hantzsch dihydropyridine synthesis, with NH₄OAc or NaHCO₃ as catalysts .
  • Pharmacokinetics : Ethoxy and methoxy groups improve oral bioavailability by reducing first-pass metabolism compared to nitro derivatives .

Q & A

Q. What are the optimized synthetic routes for Dimethyl 4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the Hantzsch reaction, a one-pot condensation of an aldehyde, β-ketoester, and ammonium acetate. Key parameters include:

  • Solvent selection : Ethanol/water mixtures (1:1) are preferred for eco-friendly synthesis, achieving moderate yields while minimizing byproducts .
  • Catalyst : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency.
  • Temperature : Reflux conditions (~80°C) are optimal for completing the reaction within 6–8 hours.
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) enhances purity.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substituent positions (e.g., ethoxyphenyl at C4) .
  • X-ray crystallography : Resolves crystal packing and torsion angles (e.g., dihedral angles between the dihydropyridine ring and ethoxyphenyl group, as detailed in Fun et al. ).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 384.18) .
  • IR spectroscopy : Identifies carbonyl stretches (~1700 cm1^{-1}) and N-H bending (~3350 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies in experimental data for this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

  • Predict bond lengths and angles, reconciling deviations between X-ray data and theoretical models .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity trends (e.g., electron-withdrawing substituents lowering LUMO energy) .
  • Validate spectroscopic data (e.g., NMR chemical shifts via GIAO method) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental assays are suitable for SAR studies?

Methodological Answer:

  • Substituent effects : Replace the ethoxyphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) groups to modulate calcium channel blocking activity .
  • Assays :
    • In vitro vascular smooth muscle relaxation assays (e.g., rat aortic rings) .
    • Radioligand binding studies (e.g., 3H^3H-nitrendipine displacement) to assess affinity for L-type calcium channels .
  • Data interpretation : Compare IC50_{50} values and correlate with substituent Hammett constants .

Q. How can researchers address contradictions in solubility and stability data reported across studies?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, dimethylformamide (DMF) or THF may resolve discrepancies caused by polarity variations .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., ester cleavage) .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms .

Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?

Methodological Answer:

  • Byproduct identification : LC-MS/MS detects common impurities like uncyclized intermediates or oxidation products (e.g., pyridine derivatives) .
  • Process optimization :
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess ammonium acetate.
    • Implement gradient HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) for purity assessment (>98%) .

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